molecular formula C13H8ClF2NO B2874821 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol CAS No. 1224018-88-5

4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol

Cat. No. B2874821
CAS RN: 1224018-88-5
M. Wt: 267.66
InChI Key: CPCHTVSVCSEXCT-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol, has a molecular formula of C13H8ClF2NO and a molecular weight of 267.66 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.66 and a molecular formula of C13H8ClF2NO . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Optoelectronic Properties and Bioactivity

Research on imine compounds, including derivatives of phenol with substituted imines, has shed light on their synthesis, crystal structure, and the exploration of their optoelectronic properties and bioactivity. Studies have utilized computational and experimental methods to understand their molecular structure and potential inhibition properties against proteins of SARS-CoV-2, suggesting their relevance in the development of bioactive materials and drugs (Muhammad Ashfaq et al., 2022).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical analyses of salicylideneaniline (SA) derivatives, a class to which our compound of interest belongs, provide insights into their molecular structure through techniques such as X-ray diffraction and density functional theory (DFT). These studies contribute to the understanding of their chemical properties, which are crucial for designing materials with specific electronic and photonic applications (Güneş Demirtaş et al., 2018).

Fluorescence and Docking Studies

The fluorescence behavior and docking studies of Schiff base organic compounds derived from related chemical structures have been characterized, revealing their potential in enol-form existence in solid state and solution. These properties are particularly relevant for applications in sensing, imaging, and molecular recognition, showcasing their versatility in scientific research (Brajendra S. Kusmariya & A. Mishra, 2015).

Chemosensor Design

The design of chemosensors for the detection of specific ions in aqueous solutions utilizes the unique properties of Schiff bases and their derivatives. The development of such sensors leverages the selective and sensitive response of these compounds to environmental stimuli, which is crucial for environmental monitoring and analytical chemistry applications (F. Naderi et al., 2019).

Material Science and Conductivity

The synthesis and characterization of Schiff base oligomers and their complexes with metals demonstrate their potential in material science, particularly in the development of new materials with tailored electronic properties. These studies contribute to the advancement of technologies in areas such as organic electronics and photonics (I. Kaya & S. Koyuncu, 2006).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-chloro-2-[(3,5-difluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHTVSVCSEXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NC2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol

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